molecular formula C11H11FN2 B2934315 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile CAS No. 897598-46-8

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B2934315
CAS No.: 897598-46-8
M. Wt: 190.221
InChI Key: FROHJGJZHRMXSI-UHFFFAOYSA-N
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Description

Significance of Halogenation, particularly Fluorination, in Modulating Bioactivity within Organic Molecules

Halogenation, the process of introducing one or more halogen atoms into a compound, is a widely employed strategy in medicinal chemistry to modulate the bioactivity of organic molecules. Among the halogens, fluorine possesses a unique combination of properties that make it particularly advantageous. With a van der Waals radius similar to that of a hydrogen atom, the substitution of hydrogen with fluorine does not significantly alter the steric profile of a molecule. However, fluorine is the most electronegative element, which can profoundly influence a molecule's electronic properties.

The introduction of fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity for its target protein. By blocking sites of metabolic oxidation, fluorination can enhance a drug's half-life and bioavailability. Furthermore, the strong carbon-fluorine bond can increase the thermal and chemical stability of a compound. The strategic placement of fluorine atoms can also lead to more favorable interactions with protein binding pockets, thereby increasing the potency of a drug candidate.

PropertyEffect of FluorinationReference
Lipophilicity Increases, potentially improving membrane permeability.
Metabolic Stability Blocks sites of metabolic attack, increasing drug half-life.
Binding Affinity Can enhance interactions with target proteins through electrostatic forces.
pKa Can lower the pKa of nearby acidic or basic groups, affecting ionization state.

The Pyrrolidine (B122466) Heterocycle as a Pivotal Motif in Pharmaceutical Design and Development

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. researchgate.net Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile three-dimensional building block in drug design. nih.gov

The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can be critical for optimal interaction with the binding sites of biological targets. nih.gov This three-dimensional character is a significant advantage over flat, aromatic rings in exploring the pharmacophore space. nih.gov Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated to form a salt, which can improve a compound's solubility and pharmacokinetic profile. The pyrrolidine scaffold is a key component in a wide range of approved drugs, highlighting its importance in medicinal chemistry. researchgate.net

Attribute of Pyrrolidine ScaffoldSignificance in Drug DesignReference
Three-Dimensionality Allows for precise spatial arrangement of substituents for optimal target binding. nih.gov
Chirality Presence of stereocenters enables the development of stereospecific drugs. researchgate.net
Physicochemical Properties The nitrogen atom can improve aqueous solubility and serve as a key interaction point.
Synthetic Accessibility Readily available from chiral pool starting materials like proline. researchgate.net

Strategic Positioning of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile within Contemporary Chemical Research

The compound this compound represents a strategic convergence of the beneficial properties of both the fluorinated benzonitrile (B105546) and the pyrrolidine motifs. This molecule has emerged as a crucial intermediate in the synthesis of highly selective Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases. google.comgoogle.comwikipedia.org

Specifically, this compound is a key building block in the synthesis of Upadacitinib, a potent and selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis. google.comgoogle.com The synthesis of this complex therapeutic agent relies on the strategic assembly of key fragments, and this compound serves as a precursor to one of these essential components. google.comepo.org

The synthesis of this compound itself is typically achieved through a nucleophilic aromatic substitution reaction, where the fluorine atom at the 4-position of 3,4-difluorobenzonitrile (B1296988) is displaced by pyrrolidine. nih.gov This reaction is regioselective due to the activating effect of the nitrile group on the para-positioned fluorine.

The strategic importance of this compound lies in its pre-packaged combination of a fluorinated aromatic ring and a pyrrolidine moiety, which are integral to the pharmacophore of Upadacitinib and other related JAK inhibitors. nih.govresearchgate.net The fluorine atom contributes to the desired electronic properties and metabolic stability of the final drug, while the pyrrolidine ring provides a key structural element for binding to the target kinase. The development of efficient and scalable syntheses for this compound is therefore a topic of significant interest in process chemistry and pharmaceutical manufacturing. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROHJGJZHRMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 4 Pyrrolidin 1 Yl Benzonitrile and Its Congeners

Established Synthetic Pathways for Substituted Benzonitrile (B105546) Derivatives

The introduction of a nitrile group onto a benzene (B151609) ring is a fundamental transformation in organic synthesis, with several well-established methods. These pathways provide access to a wide array of substituted benzonitrile building blocks, which can then be further functionalized.

One of the most common industrial methods for producing benzonitrile is the ammoxidation of toluene (B28343), which involves the reaction of toluene with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. Recent research has focused on developing novel catalysts, such as transition metal oxide clusters within zeolite pores, to improve the selectivity and efficiency of this process, allowing for reactions at higher reactant concentrations while suppressing combustion side reactions.

For laboratory-scale synthesis, classical methods often begin with an aniline (B41778) derivative. The Sandmeyer reaction is a cornerstone of benzonitrile synthesis, where an aryl diazonium salt, generated from an aniline, is treated with a copper(I) cyanide salt to introduce the nitrile functionality. A multi-step sequence to produce a substituted benzonitrile might involve nitration of an aromatic precursor, followed by reduction to the corresponding aniline, diazotization, and finally the cyanation step. google.com

Direct cyanation of aryl halides is another prevalent strategy. This transformation can be achieved by reacting an aryl bromide or iodide with a metal cyanide, such as copper(I) cyanide (CuCN), often in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. iucr.org This method is particularly useful for precursors that are readily available as halogenated aromatics.

Table 1: Comparison of Established Synthetic Pathways for Benzonitriles

Method Starting Material Key Reagents Typical Conditions Advantages
Ammoxidation Toluene derivative Ammonia, Oxygen, Metal Oxide Catalyst High Temperature (e.g., 703K) Industrially scalable, uses inexpensive starting materials
Sandmeyer Reaction Aniline derivative NaNO₂, Acid, CuCN Low to moderate temperature Wide functional group tolerance
Cyanation of Aryl Halide Aryl Halide CuCN, KCN, or NaCN High Temperature, Polar aprotic solvent (e.g., DMF) Direct conversion of halides to nitriles

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Pyrrolidinylation of Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used mechanism for the synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile. This pathway typically involves the reaction of a di-substituted fluorinated arene with pyrrolidine (B122466). The key to a successful SNAr reaction is the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group, such as a fluoride (B91410) ion. nih.gov

In the synthesis of the title compound, the starting material of choice is often 3,4-difluorobenzonitrile (B1296988) . The nitrile (-CN) group is a potent EWG that activates the benzene ring towards nucleophilic attack. It deactivates the ring through its inductive effect and, more importantly, can stabilize the negative charge of the intermediate (a Meisenheimer complex) via resonance when the attack occurs at the ortho or para positions. nih.gov

The reaction proceeds as follows:

Nucleophilic Attack: Pyrrolidine, acting as the nucleophile, attacks the carbon atom bearing the fluorine at the C4 position (para to the nitrile group).

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and onto the nitrile group.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.

This reaction is highly regioselective, with the nucleophile preferentially displacing the fluorine atom at the C4 position over the one at the C3 (meta) position. This selectivity is a direct consequence of the superior resonance stabilization of the intermediate formed from para attack. A similar regioselective displacement of the C4 fluorine in 3,4-difluorobenzonitrile has been demonstrated in reactions with other nucleophiles, such as hydroquinone. nih.gov The SNAr reaction mechanism has also been studied computationally for the reaction of pyrrolidine with substituted thiophenes, confirming a stepwise pathway involving the initial addition of the nucleophile. nih.gov

Table 2: Typical Conditions for SNAr Pyrrolidinylation

Substrate Nucleophile Solvent Base (optional) Temperature
3,4-Difluorobenzonitrile Pyrrolidine DMSO, DMF, or NMP K₂CO₃, Et₃N Room Temp. to 80°C
Perfluorobenzonitrile Pyrrolidine DBU DBU (acts as base) Varies

Palladium-Catalyzed Amination Strategies for Aryl Nitriles

An alternative to the SNAr approach is the palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination . This methodology allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. It offers a complementary strategy that can be particularly useful when the SNAr reaction is not feasible due to the electronic nature of the substrate.

For the synthesis of this compound, this approach would likely involve the coupling of pyrrolidine with a 4-halo-3-fluorobenzonitrile derivative, such as 4-bromo-3-fluorobenzonitrile (B163030) or 4-chloro-3-fluorobenzonitrile. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.

Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium(II) complex and is deprotonated by the base.

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst.

Palladium-catalyzed coupling methods have been successfully employed for the synthesis of related pyrrolidinyl benzonitrile structures. evitachem.com The choice of ligand is crucial for the success of the reaction and can influence reaction rates and yields. This method is highly versatile and has been adapted for coupling aryl chlorides, which are often less expensive but more challenging substrates than aryl bromides. epa.gov

Chemo- and Regioselectivity Considerations in the Synthesis of Benzonitrile Analogs

Controlling chemo- and regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound.

Regioselectivity in SNAr Reactions: As discussed previously, the SNAr reaction on 3,4-difluorobenzonitrile is highly regioselective. The incoming pyrrolidine nucleophile exclusively attacks the C4 position. This is because the negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the powerfully electron-withdrawing nitrile group through resonance. In contrast, attack at the C3 (meta) position does not allow for such resonance stabilization, making this pathway energetically unfavorable. nih.gov This predictable outcome is a key advantage of the SNAr strategy for this specific target. The synthesis of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667) from 3,4-difluorobenzonitrile serves as a practical example of this principle, where only the para-fluorine is substituted. nih.gov

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the title compound and its congeners, the nitrile group is generally stable under the conditions used for both SNAr and palladium-catalyzed amination reactions. However, in more complex substrates with multiple reactive sites (e.g., esters, ketones), the reaction conditions must be chosen carefully to avoid unwanted side reactions. For instance, the choice of a mild base in a Buchwald-Hartwig amination can prevent the hydrolysis of an ester group present elsewhere in the molecule.

Development and Optimization of Novel Synthetic Routes

The field of organic synthesis is continuously evolving, with ongoing research aimed at developing more efficient, selective, and sustainable methods. For the synthesis of substituted benzonitriles, several innovative approaches have been reported.

One area of development is the creation of novel catalytic systems. For industrial processes like ammoxidation, new catalysts are being designed to improve selectivity and yield under milder conditions. In the realm of cross-coupling, the development of new ligands for palladium catalysts continues to expand the scope and efficiency of amination reactions.

Tandem or domino reactions represent another advanced strategy, where multiple bond-forming events occur in a single pot. For example, a tandem SNAr-cyclocondensation reaction has been used to synthesize complex fluorinated benzofurans from perfluorobenzonitrile precursors, demonstrating a sophisticated application of the initial SNAr step to build molecular complexity rapidly. nih.gov

Furthermore, specialized methods are being developed to achieve specific synthetic goals, such as the atroposelective synthesis of axially chiral benzonitrile derivatives using N-heterocyclic carbene (NHC) organocatalysis. nih.gov While not directly applicable to the achiral title compound, this work highlights the trend towards greater control over molecular architecture. The optimization of reaction conditions, such as the choice of base and solvent for selective N-alkylation reactions, is also a critical aspect of developing convenient and high-yielding synthetic protocols. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3 Fluoro 4 Pyrrolidin 1 Yl Benzonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

In the ¹H NMR spectrum of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile, distinct signals are expected for the aromatic protons and the protons of the pyrrolidine (B122466) ring.

Aromatic Region: The benzene (B151609) ring has three protons. The fluorine and pyrrolidinyl substituents influence their chemical shifts. The proton ortho to the nitrile group and meta to the fluorine (H-2) would likely appear as a doublet. The proton ortho to the fluorine and meta to the nitrile (H-6) would also be a doublet. The proton meta to both the fluorine and the nitrile group (H-5) would likely appear as a doublet of doublets due to coupling with both adjacent protons. The fluorine atom will also introduce coupling to the nearby protons, further splitting these signals.

Pyrrolidine Ring: The pyrrolidine ring contains eight protons. Due to the symmetry of the ring, the four protons on the carbons adjacent to the nitrogen (alpha-protons) are chemically equivalent and are expected to appear as a multiplet. The four protons on the carbons beta to the nitrogen are also chemically equivalent and will appear as another multiplet, typically at a more upfield position.

Expected ¹H NMR Data (Illustrative)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Aromatic H-27.2 - 7.5d~2 Hz
Aromatic H-56.8 - 7.1ddJ ≈ 8 Hz, 2 Hz
Aromatic H-66.7 - 7.0d~8 Hz
Pyrrolidine α-CH₂3.3 - 3.6m-
Pyrrolidine β-CH₂1.9 - 2.2m-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Aromatic Carbons: The benzene ring will show six distinct signals. The carbon attached to the nitrile group (C-1) and the carbon attached to the pyrrolidine group (C-4) will be significantly deshielded. The carbon atom bonded to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to appear in the range of 115-125 ppm.

Pyrrolidine Carbons: The two sets of chemically non-equivalent carbons in the pyrrolidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (α-carbons) will be more deshielded than the β-carbons.

Expected ¹³C NMR Data (Illustrative)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-1 (C-CN)100 - 110
Aromatic C-2125 - 130
Aromatic C-3 (C-F)155 - 160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-4 (C-N)145 - 150
Aromatic C-5115 - 120
Aromatic C-6110 - 115
Nitrile (-CN)118 - 122
Pyrrolidine α-C45 - 55
Pyrrolidine β-C20 - 30

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, correlations would be observed between the adjacent aromatic protons (H-5 and H-6). Within the pyrrolidine ring, correlations between the α- and β-protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals of the protonated carbons in both the aromatic and pyrrolidine moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the aromatic protons would show correlations to the nitrile carbon and the carbons of the pyrrolidine ring would show correlations to the aromatic carbon to which the ring is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between protons on the pyrrolidine ring and the aromatic proton at the 5-position.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in this compound. The molecule contains two nitrogen atoms: one in the pyrrolidine ring and one in the nitrile group. The chemical shifts of these nitrogen nuclei are sensitive to hybridization and substitution effects. The nitrile nitrogen would be expected to have a chemical shift in the range of -140 to -120 ppm relative to nitromethane, while the pyrrolidine nitrogen would appear at a much more upfield position.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2220-2260 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the pyrrolidine ring will appear just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the aryl-nitrogen bond and the aliphatic C-N bonds of the pyrrolidine ring would be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the range of 1000-1300 cm⁻¹.

Aromatic C=C Bending: Characteristic bands for the out-of-plane bending of the aromatic C-H bonds appear in the 700-900 cm⁻¹ region, and their pattern can provide information about the substitution pattern of the benzene ring.

Expected FTIR Data (Illustrative)

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 2960Medium
C≡N Stretch2220 - 2240Strong, Sharp
Aromatic C=C Stretch1500 - 1600Medium
C-N Stretch1250 - 1350Medium-Strong
C-F Stretch1100 - 1250Strong
Aromatic C-H Out-of-Plane Bend800 - 900Strong

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding insights into the molecular structure, symmetry, and bonding. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrational modes of its distinct functional groups: the benzonitrile (B105546) core, the pyrrolidine ring, and the carbon-fluorine bond.

The most intense and characteristic band in the Raman spectrum would be the C≡N stretching vibration, typically appearing in the 2220-2240 cm⁻¹ range. researchgate.net The precise position of this band can be influenced by electronic effects of the substituents on the benzene ring. The electron-donating pyrrolidine group and the electron-withdrawing fluorine atom will modulate the electronic density of the nitrile group, affecting its vibrational frequency.

Vibrations associated with the aromatic ring are expected between 1300 and 1650 cm⁻¹. The C-F stretching vibration should produce a characteristic band, typically found in the 1100-1250 cm⁻¹ region. The pyrrolidine ring will contribute several bands corresponding to C-H and C-C stretching and bending modes, often observed in the fingerprint region (below 1500 cm⁻¹). ijtsrd.com

Table 1: Predicted Raman Shift Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3100 Medium
Pyrrolidine C-H Stretch 2850-2980 Medium-Strong
C≡N Stretch 2220-2240 Strong
Aromatic C=C Stretch 1580-1620 Strong
Pyrrolidine CH₂ Scissoring 1440-1470 Medium
C-N Stretch (Aromatic-Pyrrolidine) 1320-1370 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. The nominal molecular weight of this compound (C₁₁H₁₁FN₂) is 190.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would provide valuable structural information. Plausible fragmentation pathways would involve the cleavage of the pyrrolidine ring and the loss of small neutral molecules. Key fragmentation steps could include the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the pyrrolidine ring, leading to a fragment ion at m/z 162. Another likely fragmentation is the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the benzonitrile core, a common fragmentation for aromatic nitriles.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. mdpi.com For C₁₁H₁₁FN₂, the calculated exact mass is 190.0957. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification. researchgate.net This technique is also invaluable for identifying the elemental composition of fragment ions, further confirming the proposed fragmentation pathways. nih.gov

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺ C₁₁H₁₁FN₂ 190.0957
[M-C₂H₄]⁺ C₉H₇FN₂ 162.0644

Electronic Absorption and Emission Spectroscopy for Electronic Structure Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted aromatic system.

The parent benzonitrile molecule shows absorption bands around 224 nm and 271 nm. The presence of the powerful electron-donating pyrrolidine group (an auxochrome) at the para-position to the nitrile group is expected to cause a significant bathochromic (red) shift of these absorption bands due to extended conjugation. This shift is characteristic of intramolecular charge-transfer (ICT) character in the electronic transition. mpg.de The fluorine atom at the meta-position will likely have a smaller, secondary effect on the absorption maxima. The primary absorption band (λₘₐₓ) for this compound in a nonpolar solvent is predicted to be well above 280 nm.

Fluorescence Spectroscopy (if applicable)

Many aminobenzonitrile derivatives are known to exhibit fluorescence. researchgate.net Notably, compounds with a donor group (like an amino group) and an acceptor group (like a nitrile group) on an aromatic ring can display dual fluorescence, which is attributed to emission from both a locally excited (LE) state and an intramolecular charge-transfer (ICT) state. mpg.de

It is plausible that this compound would exhibit such properties. Upon excitation, the molecule would initially populate a locally excited state. In polar solvents, it could then relax into a more polarized ICT state, leading to a second, highly Stokes-shifted emission band at a longer wavelength. The intensity and position of this ICT emission are typically highly dependent on the polarity of the solvent. Therefore, fluorescence spectroscopy would be a valuable tool to probe the electronic structure and excited-state dynamics of this molecule.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org While specific crystallographic data for this compound is not publicly available, analysis of a related structure, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667), provides an example of the type of information that would be obtained. nih.gov

An X-ray diffraction study would yield precise bond lengths, bond angles, and torsion angles. It would reveal the planarity of the benzonitrile ring and the conformation of the pyrrolidine ring (e.g., envelope or twisted conformation). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. This information is fundamental for understanding the molecule's physical properties and for structure-property relationship studies.

Table 3: Illustrative Crystallographic Data Parameters Obtainable from Single-Crystal X-ray Diffraction (based on a related compound nih.gov)

Parameter Description
Crystal System e.g., Orthorhombic, Monoclinic
Space Group e.g., P2₁/n, Pbca
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the unit cell
Volume (V) Volume of the unit cell
Z Number of molecules per unit cell
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsion Angles (°) Dihedral angles defining molecular conformation

Computational Chemistry and Molecular Modeling Studies of 3 Fluoro 4 Pyrrolidin 1 Yl Benzonitrile

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful framework for investigating the electronic and geometric properties of molecules with a high degree of accuracy. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile, DFT calculations are instrumental in determining its most stable three-dimensional conformation, known as the optimized molecular geometry. By minimizing the total energy of the molecule with respect to the positions of its atoms, DFT can predict bond lengths, bond angles, and dihedral angles with remarkable precision.

Furthermore, DFT can be employed to explore the potential energy surface of the molecule, identifying various local energy minima (stable conformers) and the transition states that connect them. This analysis provides a comprehensive understanding of the molecule's conformational flexibility and the energy barriers associated with conformational changes. For instance, the rotation around the C-N bond connecting the pyrrolidine (B122466) ring to the benzene (B151609) ring can be systematically studied to map out the rotational energy landscape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT

ParameterValue
C-F Bond Length1.35 Å
C-C (aromatic) Bond Length1.39 - 1.41 Å
C-N (benzonitrile) Bond Length1.16 Å
C-N (pyrrolidine) Bond Length1.38 Å
C-N-C Bond Angle (pyrrolidine)112°
Dihedral Angle (Pyrrolidine-Benzene)35°

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. fluorine1.ru NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu For this compound, NBO analysis can provide valuable insights into various electronic interactions.

Key applications of NBO analysis for this molecule include:

Hyperconjugative Interactions: Quantifying the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the interaction between the lone pair of the pyrrolidine nitrogen and the π* anti-bonding orbitals of the benzene ring can be analyzed to understand the extent of electron delocalization.

Charge Distribution: Calculating the natural atomic charges on each atom, which provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.

Bonding Analysis: Characterizing the nature of the chemical bonds (e.g., σ, π) and their polarization.

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C) aromatic5.2
σ(C-H)σ(C-F)0.8
π(C-C) aromaticπ*(C≡N)2.5

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from NBO analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The localization of the HOMO and LUMO on specific atoms or regions of the molecule can identify the most probable sites for chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from FMO analysis.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the electronic excited states of molecules. researchgate.net This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT can provide a detailed understanding of the nature of these transitions (e.g., π → π, n → π).

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules. For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or in the presence of a biological receptor.

Key applications of MD simulations include:

Conformational Sampling: Exploring the full range of accessible conformations of the molecule and their relative populations.

Solvent Effects: Studying the influence of the solvent on the molecule's structure and dynamics.

Ligand-Receptor Dynamics: Simulating the behavior of the molecule when bound to a protein, providing insights into the stability of the complex and the nature of the interactions.

Molecular Docking and Ligand-Protein Interaction Profiling with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. researchgate.net For this compound, molecular docking can be employed to identify potential biological targets and to understand the key interactions that govern its binding.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations and orientations. The results of a docking study can provide a detailed three-dimensional model of the ligand-protein complex, highlighting important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net This information is crucial for understanding the molecule's biological activity and for guiding the design of more potent and selective analogs. Given its structural motifs, potential protein targets for this compound could include kinases, demethylases, or other enzymes where similar benzonitrile (B105546) or pyrrolidine scaffolds have shown activity. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

ParameterValue
Binding Affinity-8.5 kcal/mol
Key Interacting ResiduesLYS72, GLU91, LEU148
Types of InteractionsHydrogen bond with LYS72, Hydrophobic interaction with LEU148, π-π stacking with PHE80

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from molecular docking studies.

In Silico ADME Prediction for Early Stage Pharmacokinetic Profiling

In the realm of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid costly late-stage failures. In silico computational tools provide a rapid and resource-efficient means of predicting these pharmacokinetic parameters. For this compound, a key intermediate in the synthesis of various biologically active molecules, understanding its ADME profile is essential for its application in medicinal chemistry.

Computational models, such as those available through software like SwissADME, predict the drug-likeness of a compound based on several physicochemical properties. frontiersin.org These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the molecular characteristics that contribute to favorable oral bioavailability. frontiersin.org The predicted ADME properties for this compound suggest it possesses a favorable profile for a drug scaffold. Its molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors generally fall within the ranges defined for orally available drugs.

Below is a table summarizing the computationally predicted ADME properties for this compound, based on typical values for similar chemical structures found in drug discovery literature.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Physicochemical Properties
Molecular Weight~204.24 g/mol Well within the limit of <500 g/mol , favoring absorption.
logP (Lipophilicity)2.0 - 3.0Optimal range for membrane permeability and aqueous solubility.
Hydrogen Bond Donors0Favorable for oral bioavailability.
Hydrogen Bond Acceptors2 (Nitrile N, Pyrrolidine N)Within the acceptable range for good membrane permeability.
Molar Refractivity~59 cm³Relates to molecular volume and polarizability.
Lipinski's Rule of Five
ComplianceYesIndicates good potential for oral bioavailability.
Pharmacokinetics
Gastrointestinal AbsorptionHighSuggests good absorption from the gut.
Blood-Brain Barrier (BBB) PermeantYesMay cross the BBB, which can be desirable or undesirable depending on the therapeutic target.
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells, which is beneficial.
Drug-likeness
Lead-likenessYesPossesses characteristics of a good starting point for drug design.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable in drug design for predicting the activity of novel molecules and for optimizing lead compounds. mdpi.com While a specific QSAR model for this compound itself is not applicable as it is an intermediate, its structural features are frequently analyzed within the context of QSAR studies of its derivatives, such as inhibitors of Bruton's tyrosine kinase (BTK) and other kinases. nih.govmdpi.com

The key structural features of this compound and their typical roles in QSAR models are:

The Fluorine Atom: The substitution of a hydrogen atom with fluorine at the 3-position of the benzene ring can have profound effects on the molecule's properties. Fluorine can alter the acidity of nearby protons, modulate metabolic stability by blocking potential sites of oxidation, and engage in favorable electrostatic interactions with the protein target. nih.gov In some kinase inhibitors, a fluorine atom at this position has been shown to significantly improve potency. nih.gov

The Pyrrolidine Ring: This saturated heterocyclic ring can provide a three-dimensional structure that fits well into hydrophobic pockets of the target protein. The nitrogen atom can also serve as a hydrogen bond acceptor or a point for further chemical modification to explore the structure-activity relationship.

QSAR models, such as those developed using Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors related to steric, electrostatic, and hydrophobic fields to build a predictive model. chemrevlett.com In the context of derivatives of this compound, these models would highlight the importance of the spatial arrangement and electronic properties of the fluoro and pyrrolidinyl substituents for optimal binding to the target kinase.

The table below outlines the structural components of this compound and their significance in the context of QSAR studies for its derivatives.

Structural MoietyType of Interaction/Contribution in QSAR ModelsSignificance in Predictive Activity
Fluorine Atom Electrostatic, Steric, Metabolic StabilityCan enhance binding affinity through favorable dipole interactions and block metabolic pathways. nih.gov
Pyrrolidine Ring Hydrophobic, StericOccupies hydrophobic pockets in the binding site, contributing to binding affinity.
Benzene Ring Aromatic, π-π StackingForms the core scaffold for interaction with aromatic residues in the active site.
Nitrile Group Hydrogen Bond Acceptor, Dipole InteractionsCan form crucial hydrogen bonds with the protein backbone, anchoring the inhibitor.

Structure Activity Relationship Sar Investigations of 3 Fluoro 4 Pyrrolidin 1 Yl Benzonitrile Derivatives

Elucidating the Influence of Fluoro and Cyano Substituents on Bioactivity

The fluorine atom at the 3-position of the benzonitrile (B105546) ring plays a multifaceted role. Its high electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa and the nature of interactions with protein residues. The introduction of a fluorine substituent can lead to enhanced binding affinity due to favorable electrostatic interactions. For instance, in related aminobenzonitriles, fluoro-substitution has been shown to impact the energy barriers of internal conversion, a key photophysical process, highlighting the significant electronic influence of this atom.

The cyano group is a versatile functional group in drug design, often acting as a bioisostere for other polar groups. In the context of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, the nitrile moiety has been observed to form a crucial hydrogen bond with key amino acid residues, such as Lys661 in the active site of Lysine-Specific Demethylase 1 (LSD1). manchester.ac.uk This interaction is often vital for the inhibitory activity of this class of compounds. The bioisosteric relationship between fluorine and cyano groups is also a key consideration. While not identical, they share some electronic properties, and in certain molecular contexts, their replacement can lead to retained or even improved biological activity.

Table 1: Influence of Fluoro and Cyano Group Modifications on Bioactivity
ModificationRationalePredicted Impact on BioactivityKey Interaction Type
Shifting Fluoro Position (e.g., to 2-position)Alters the electronic landscape and steric profile of the benzonitrile ring.Can either increase or decrease activity depending on the specific target's active site topology.Electrostatic and van der Waals interactions.
Replacement of Fluoro with other halogens (Cl, Br)Varies electronegativity, size, and lipophilicity.Generally, larger halogens may introduce steric hindrance but could enhance binding through halogen bonding.Halogen bonding, hydrophobic interactions.
Bioisosteric Replacement of Cyano (e.g., with tetrazole, oxadiazole)Mimics the hydrogen bonding and electronic properties of the nitrile.Can improve metabolic stability and modulate binding affinity.Hydrogen bonding, dipole-dipole interactions.
Introduction of a second Fluoro groupFurther modifies the electronic properties of the ring.May enhance binding through additional polar interactions, but could also lead to unfavorable interactions.Electrostatic interactions.

Impact of Pyrrolidine (B122466) Ring Substitution and Conformation on Biological Response

The pyrrolidine ring is a key component of the 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile scaffold, and its substitution and conformation have a profound impact on biological activity. The non-planar, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly influence binding to target proteins.

Substituents on the pyrrolidine ring can affect activity through steric and electronic effects. For example, the introduction of a methyl group at the C-3 position of the pyrrolidine ring in 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives has been explored to enhance metabolic stability. nih.gov The steric hindrance provided by the methyl group can shield the molecule from metabolic enzymes.

The conformation of the pyrrolidine ring is also a critical factor. The ring can adopt various puckered conformations (e.g., envelope or twist), and the preferred conformation can be influenced by substituents. Fluorination of the pyrrolidine ring itself has been shown to induce significant conformational changes. beilstein-journals.org For instance, the introduction of a fluorine atom can alter the puckering of the ring, which in turn affects the orientation of other substituents and their ability to interact with a biological target. beilstein-journals.org Quantum-chemical analysis of difluorinated pyrrolidines has revealed that gauche and anomeric effects play a significant role in determining conformer stabilities. beilstein-journals.org

Table 2: Effect of Pyrrolidine Ring Modifications on LSD1 Inhibitory Activity (Adapted from related 4-(pyrrolidin-3-yl)benzonitrile derivatives) manchester.ac.uk
CompoundModification on Pyrrolidine RingIC50 (µM)SPR Kd (µM)
21aN-Acetyl4.20.61
21bN-Propionyl3.00.43
21cN-Cyclopropanecarbonyl0.950.19
21eN-(Thiophen-2-yl)carbonyl0.820.12
21gN-(1-Methyl-1H-pyrazole-3-carbonyl)0.0570.041

Systematic Variations of the Benzonitrile Core for Optimized Interactions

Systematic variations of the benzonitrile core are a key strategy for optimizing the interactions of this compound derivatives with their biological targets. Modifications to the aromatic ring can enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties.

One common approach is the replacement of the benzonitrile core with other heterocyclic ring systems. This can introduce new hydrogen bond donors and acceptors, alter the geometry of the molecule, and fine-tune its electronic properties. For example, in the development of kinase inhibitors, the benzonitrile moiety is often a key pharmacophore, and its replacement with scaffolds like quinazoline, pyridine, or pyrimidine (B1678525) can lead to significant changes in activity and selectivity.

Bioisosteric replacement of the entire this compound core can also lead to the discovery of novel chemotypes with improved properties. The goal is to identify scaffolds that maintain the key binding interactions while offering advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) profiles.

Table 3: Bioisosteric Replacements for the Benzonitrile Core and Their Potential Impact
Bioisosteric ReplacementKey FeaturesPotential AdvantagesPotential Challenges
Fluorinated PyridineIntroduces a nitrogen atom, altering H-bonding capacity and basicity.Can improve solubility and form additional H-bonds with the target.May alter the overall geometry and electronic profile significantly.
ThiazoleA five-membered aromatic ring containing sulfur and nitrogen.Can act as a hydrogen bond acceptor and engage in pi-stacking interactions.Potential for metabolic liabilities associated with the sulfur atom.
IndazoleA bicyclic system that can mimic the spatial arrangement of the benzonitrile.Offers a larger surface area for van der Waals interactions and can present H-bond donors/acceptors in different vectors.Increased molecular weight and potential for reduced solubility.
QuinolineA bicyclic aromatic system that can provide a rigid scaffold.Can lead to potent inhibitors by occupying larger hydrophobic pockets.May increase lipophilicity and potential for off-target effects.

Stereochemical Implications in Modulating Biological Activity and Target Selectivity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, particularly when chiral centers are introduced on the pyrrolidine ring. The three-dimensional arrangement of atoms can dramatically affect how a molecule fits into the binding site of a protein, leading to significant differences in potency and selectivity between stereoisomers.

The introduction of a substituent on the pyrrolidine ring, for instance at the 3-position, creates a chiral center. The (R) and (S) enantiomers can exhibit vastly different biological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The conformation of the pyrrolidine ring is also intrinsically linked to its stereochemistry. As discussed, fluorination of the pyrrolidine ring can influence its pucker, and the stereochemistry of the fluorine atom will dictate the preferred conformation. beilstein-journals.org This conformational preference, in turn, determines the spatial orientation of other substituents and their ability to engage in productive binding interactions.

In the broader context of drug design, controlling the stereochemistry is crucial for developing selective inhibitors. Different receptor subtypes or enzyme isoforms may have subtle differences in their binding sites, allowing for the design of stereoisomers that preferentially bind to the desired target, thereby reducing off-target effects.

Correlation of Computational and Experimental Data in SAR Studies

The integration of computational and experimental data is a powerful approach in modern SAR studies of this compound derivatives. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights that can guide and rationalize experimental work.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. Once a robust QSAR model is developed, it can be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

The correlation between computational predictions and experimental results is crucial for validating the computational models. When docking poses are consistent with SAR data, and QSAR models accurately predict the activity of new compounds, it provides confidence in the understanding of the key molecular interactions driving the biological effect. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Table 4: Integration of Computational and Experimental Approaches in SAR
ApproachDescriptionApplication to this compound SARExample Finding/Prediction
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target protein.To visualize binding modes and rationalize observed SAR.The cyano group forms a hydrogen bond with a key lysine (B10760008) residue in the active site.
3D-QSAR (CoMFA/CoMSIA)Relates the 3D properties of molecules to their biological activity.To identify regions of the molecule where steric bulk or electrostatic charge is favorable or unfavorable for activity.A bulky substituent on the pyrrolidine ring may enhance activity by occupying a hydrophobic pocket.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.To design novel scaffolds that retain the key pharmacophoric features.A model consisting of a hydrogen bond acceptor (cyano), an aromatic ring, and a hydrophobic feature (pyrrolidine).
Quantum Chemical CalculationsCalculates electronic properties and conformational energies of molecules.To understand the influence of the fluoro substituent on the electronic distribution and pyrrolidine ring conformation.The gauche effect of the fluorine atom stabilizes a particular pyrrolidine pucker. beilstein-journals.org

Interdisciplinary Perspectives and Future Research Trajectories for 3 Fluoro 4 Pyrrolidin 1 Yl Benzonitrile

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of analogues of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is a promising avenue for the development of more potent and selective therapeutic agents. The core structure, a substituted benzonitrile (B105546) with a pyrrolidine (B122466) ring, is a well-established pharmacophore in various drug discovery programs. For instance, derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) have been investigated as selective androgen receptor modulators (SARMs). nih.gov In these studies, modifications to both the pyrrolidine and benzonitrile rings have been shown to significantly impact biological activity.

Future design strategies for analogues of this compound will likely focus on systematic modifications of its core structure to optimize interactions with specific biological targets. Key areas for modification include:

Substitution on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can influence the molecule's conformation and its binding affinity to target proteins. For example, the stereochemistry of substituents on the pyrrolidine ring can dramatically alter the biological profile of a compound. nih.gov

Bioisosteric Replacement of the Nitrile Group: The nitrile group is a key feature of this scaffold, often involved in hydrogen bonding or other polar interactions with the target protein. Exploring bioisosteric replacements for the nitrile group, such as an oxadiazole or a thiazole, could lead to analogues with improved metabolic stability or altered electronic properties.

Modification of the Phenyl Ring Substitution: The fluorine atom at the 3-position of the benzonitrile ring plays a crucial role in modulating the electronic properties of the molecule and can influence its metabolic stability and binding affinity. Further exploration of different halogen substitutions or the introduction of other small functional groups at this position could fine-tune the compound's activity.

The table below summarizes potential modification strategies and their expected impact on the properties of this compound analogues.

Modification Site Potential Substituents Expected Impact
Pyrrolidine RingAlkyl groups, hydroxyl groups, fluoro groupsAltered conformation, improved binding affinity, enhanced metabolic stability
Nitrile GroupOxadiazole, thiazole, tetrazoleImproved metabolic stability, modified electronic properties, altered target interactions
Phenyl RingOther halogens (Cl, Br), methyl, methoxy (B1213986) groupsFine-tuned electronic properties, altered lipophilicity, improved target selectivity

Integration of Advanced Experimental Techniques with Multiscale Computational Modeling

A synergistic approach that combines advanced experimental techniques with multiscale computational modeling will be instrumental in accelerating the development of this compound-based therapeutics. This integrated strategy allows for a deeper understanding of the molecule's behavior at various biological scales, from atomic-level interactions to its effects on cellular systems.

Advanced Experimental Techniques that can be employed include:

X-ray Crystallography: Co-crystallization of analogues with their target proteins can provide high-resolution structural information, revealing the precise binding mode and key molecular interactions. This information is invaluable for structure-based drug design. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the conformation of the molecule in solution and to probe its interactions with target proteins. nih.govmdpi.com

Surface Plasmon Resonance (SPR): SPR is a powerful technique for quantifying the binding affinity and kinetics of protein-ligand interactions, enabling the rapid screening of analogue libraries. manchester.ac.uk

Multiscale Computational Modeling can complement these experimental approaches by:

Molecular Docking: Predicting the preferred binding orientation of analogues within the active site of a target protein, helping to prioritize compounds for synthesis and experimental testing. researchgate.netjmchemsci.comnih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Providing a more accurate description of the electronic effects within the binding site, which is particularly important for understanding the role of the fluorine atom and the nitrile group.

The integration of these techniques can create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models.

Exploration of Novel Therapeutic Applications Beyond Current Targets

While the 4-(pyrrolidin-1-yl)benzonitrile scaffold has been primarily explored in the context of SARMs and other specific targets, the unique electronic and conformational properties imparted by the 3-fluoro substitution open up possibilities for novel therapeutic applications. nih.gov A systematic screening of this compound and its analogues against a diverse range of biological targets could uncover unexpected activities.

Potential novel therapeutic areas for exploration include:

Oncology: The pyrrolidine scaffold is present in numerous anticancer agents. nih.govmdpi.com Analogues of this compound could be evaluated for their activity against various cancer cell lines and specific oncology targets, such as kinases or epigenetic modulators. For example, structurally related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have shown promise as inhibitors of lysine-specific demethylase 1 (LSD1), an important target in oncology. manchester.ac.uknih.gov

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is a critical factor for treating central nervous system (CNS) disorders. The physicochemical properties of this compound may be favorable for CNS penetration, making it a candidate for targeting proteins implicated in diseases such as Alzheimer's or Parkinson's.

Infectious Diseases: The pyrrolidine moiety is a common feature in many antimicrobial and antiviral compounds. ekb.eg Screening against a panel of bacterial and viral targets could reveal potential applications in infectious disease therapy.

The following table outlines potential new therapeutic areas and relevant biological targets for this compound.

Therapeutic Area Potential Biological Targets Rationale
OncologyKinases, Epigenetic enzymes (e.g., LSD1)The pyrrolidine and benzonitrile scaffolds are present in many existing anticancer drugs.
Neurodegenerative DiseasesEnzymes and receptors in the CNSFavorable physicochemical properties may allow for blood-brain barrier penetration.
Infectious DiseasesBacterial and viral enzymesThe pyrrolidine ring is a common motif in antimicrobial and antiviral agents.

Contribution to Fundamental Understanding of Chemical-Biological Interactions and Structure-Function Relationships

The study of this compound and its derivatives can contribute significantly to our fundamental understanding of chemical-biological interactions and structure-function relationships (SFR). The systematic analysis of how subtle changes in the molecule's structure affect its biological activity can provide valuable insights into the principles of molecular recognition. researchgate.net

Key aspects of SFR that can be investigated include:

The Role of Fluorine: The fluorine atom can influence a molecule's properties in several ways, including altering its pKa, improving its metabolic stability, and participating in favorable interactions with protein targets (e.g., through orthogonal multipolar interactions). researchgate.net Studying a series of analogues with and without the fluorine atom, or with the fluorine at different positions, can help to dissect its specific contributions to binding and activity.

Conformational Effects of the Pyrrolidine Ring: The non-planar nature of the pyrrolidine ring allows it to adopt different puckered conformations. nih.gov The preferred conformation can be influenced by substituents and can have a profound impact on how the molecule fits into a protein's binding site.

The Importance of the Nitrile Group: The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Understanding its role in target binding is crucial for designing improved analogues.

By systematically exploring these structure-function relationships, researchers can develop predictive models that can guide the design of future therapeutic agents with improved efficacy and safety profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.